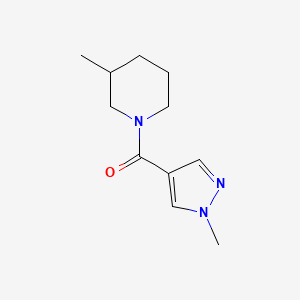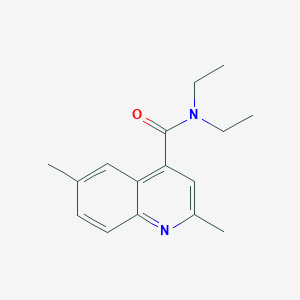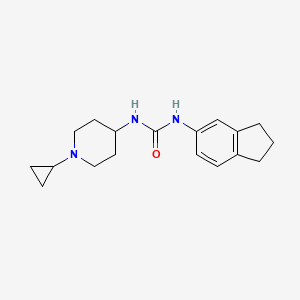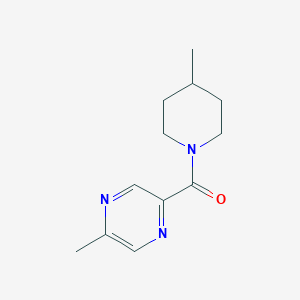
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDMB-2201, is a synthetic cannabinoid that has been used for scientific research purposes. It was first synthesized in 2012 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This activation results in a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone are similar to those of other synthetic cannabinoids. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. Additionally, (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone in scientific research is its potency and selectivity for the cannabinoid receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one of the limitations of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is its potential for abuse and dependence, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. These include investigating its potential as a therapeutic agent for various medical conditions, such as chronic pain, inflammation, and cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, there is a need for more research on the long-term effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use and its potential for abuse and dependence.
Métodos De Síntesis
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is synthesized by combining 3-methylpiperidin-1-ylamine with 1-methylpyrazol-4-ylmethanone. The reaction is typically carried out using standard organic chemistry techniques, such as refluxing the reactants in an appropriate solvent and isolating the product by filtration or chromatography.
Aplicaciones Científicas De Investigación
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used in a variety of scientific studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications. Some of the areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent.
Propiedades
IUPAC Name |
(3-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-4-3-5-14(7-9)11(15)10-6-12-13(2)8-10/h6,8-9H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZNIUIVXDJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)
![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
